molecular formula C7H4BrFO3 B2807321 2-Bromo-5-fluoro-4-hydroxybenzoic acid CAS No. 1804907-88-7

2-Bromo-5-fluoro-4-hydroxybenzoic acid

Cat. No.: B2807321
CAS No.: 1804907-88-7
M. Wt: 235.008
InChI Key: FUBPKMLIGRQCCI-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-hydroxybenzoic acid typically involves the bromination and fluorination of a hydroxybenzoic acid precursor. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

2-Bromo-5-fluoro-4-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-5-hydroxybenzoic acid: Similar structure with different positioning of functional groups.

    5-Bromo-4-fluoro-2-hydroxybenzoic acid: Another isomer with bromine and fluorine atoms in different positions.

    2-Bromo-4-fluorobenzoic acid: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

2-Bromo-5-fluoro-4-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzoic acid core. This arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-bromo-5-fluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPKMLIGRQCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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